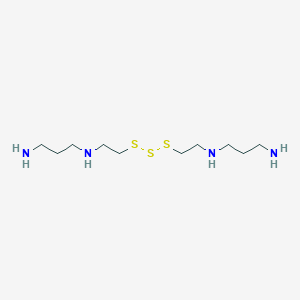
N1,N1'-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is a complex organic compound characterized by the presence of multiple amine groups and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) typically involves the reaction of ethane-1,2-dithiol with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
科学研究应用
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its ability to form strong bonds with other molecules.
作用机制
The mechanism of action of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) involves its ability to interact with various molecular targets through its amine and sulfur groups. The amine groups can form hydrogen bonds and ionic interactions with other molecules, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to exert its effects in various applications, such as cross-linking proteins or forming stable drug complexes.
相似化合物的比较
Similar Compounds
N1,N1’-(Ethane-1,2-diyl)bis(propane-1,3-diamine): Similar structure but lacks the sulfur atoms.
N,N’-Bis(3-aminopropyl)ethylenediamine: Contains similar amine groups but different overall structure.
1,5,8,12-Tetraazadodecane: Contains multiple amine groups but different backbone structure.
Uniqueness
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as the ability to undergo redox reactions. This makes it particularly useful in applications where redox activity is desired, such as in the synthesis of sulfoxides or sulfones.
属性
分子式 |
C10H26N4S3 |
|---|---|
分子量 |
298.5 g/mol |
IUPAC 名称 |
N'-[2-[2-(3-aminopropylamino)ethyltrisulfanyl]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H26N4S3/c11-3-1-5-13-7-9-15-17-16-10-8-14-6-2-4-12/h13-14H,1-12H2 |
InChI 键 |
ONGLIKJJCMNXOS-UHFFFAOYSA-N |
规范 SMILES |
C(CN)CNCCSSSCCNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


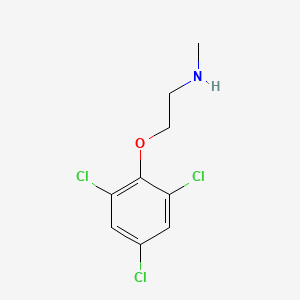
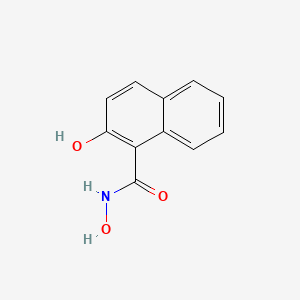
![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
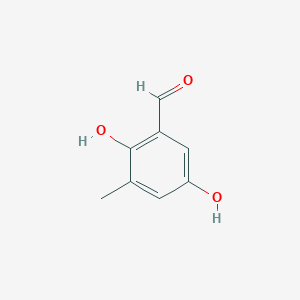
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)


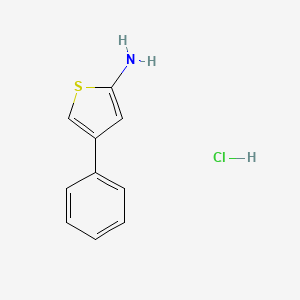

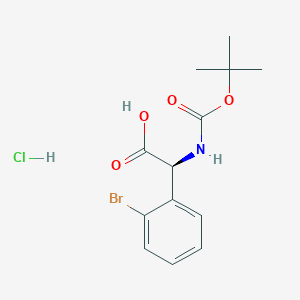
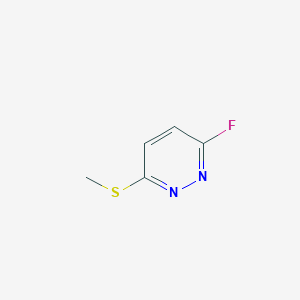
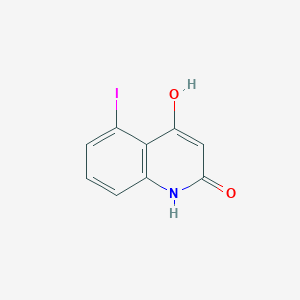
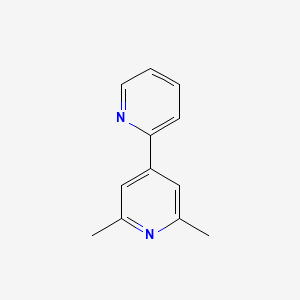
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
